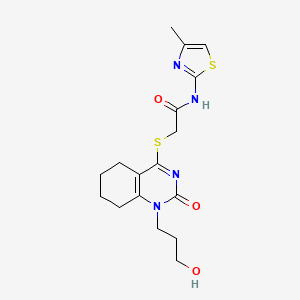

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-11-9-26-16(18-11)19-14(23)10-25-15-12-5-2-3-6-13(12)21(7-4-8-22)17(24)20-15/h9,22H,2-8,10H2,1H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIHWHQYASHWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

Formation of the Quinazolinone Core: This is typically achieved by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Thioether Linkage: The quinazolinone intermediate is then reacted with a thiol derivative to introduce the thioether linkage.

Attachment of the Thiazole Ring: The final step involves the coupling of the thioether intermediate with a thiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl side chain can be oxidized to form a ketone or carboxylic acid.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl side chain can yield a carboxylic acid derivative, while nucleophilic substitution of the thioether linkage can introduce various alkyl or aryl groups.

Scientific Research Applications

The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with potential applications in various scientific and medical fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that compounds similar to those containing thiazole and quinazoline derivatives exhibit significant antimicrobial properties. These compounds have been shown to inhibit various bacterial strains, including drug-resistant pathogens. The incorporation of the thioacetamide group may enhance the bioactivity of the compound against specific microbial targets, potentially addressing antibiotic resistance issues .

Antitumor Properties

Studies on related quinazoline derivatives suggest that they possess antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis. The unique structural features of the compound may allow it to interact with specific cellular pathways involved in tumor growth and survival .

Anti-inflammatory Effects

Compounds with similar structural frameworks have demonstrated anti-inflammatory properties by modulating inflammatory pathways. The thiazole component may play a role in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Neurological Applications

There is emerging evidence that quinazoline derivatives can act on neurological pathways, potentially providing therapeutic effects for conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of these compounds to cross the blood-brain barrier enhances their attractiveness for neurological applications .

Table 1: Summary of Biological Activities

Potential for Drug Development

Given its diverse biological activities, the compound could serve as a lead structure for drug development targeting various diseases. The modification of functional groups could optimize its pharmacological profile and enhance efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The thiazole ring may interact with receptor sites, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Hydrogen Bonding and Crystallinity: The hexahydroquinazolinone core’s carbonyl and NH groups enable extensive hydrogen-bonding networks, akin to patterns observed in supramolecular chemistry ().

- Solubility: The 3-hydroxypropyl group may enhance aqueous solubility compared to non-polar alkyl chains in analogues like N-(4-methylthiazol-2-yl)acetamides with phenyl substituents.

Bioactivity Considerations

- Antimicrobial Potential: Thiazole-containing pharmacopeial compounds () exhibit activity against Gram-negative bacteria, implying that the target’s thiazole moiety could contribute to similar effects.

- Metabolic Stability : The thioether linkage may resist enzymatic cleavage better than ester or ether bonds in plant-derived biomolecules (), though this requires validation via in vitro assays .

Data Table: Comparison with Structural Analogues

Research Findings and Gaps

- Synthesis Challenges: Unlike coumarin-thiazolidinone hybrids (), the hexahydroquinazolinone core may require stereochemical control during cyclization, complicating scale-up .

- Bioactivity Hypotheses : The compound’s bioactivity profile remains speculative; testing against bacterial models (cf. ) and insect targets (cf. ) is warranted .

Biological Activity

The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 899974-05-1) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 378.4 g/mol. The structure features a hexahydroquinazoline core linked to a thioether and an acetamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₄S |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 899974-05-1 |

Biological Activity

Research indicates that compounds containing the quinazoline scaffold often exhibit a range of biological activities, including:

Antimicrobial Activity

Several studies have demonstrated that quinazoline derivatives possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Activity

In vitro tests showed that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. For instance, it was found to be effective against Escherichia coli and Staphylococcus aureus, with MIC values comparable to established antibiotics like ciprofloxacin.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is well-documented. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was assessed in vitro. Preliminary results indicated a moderate inhibitory effect on COX-2 activity, suggesting potential applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in the substituents on the quinazoline ring can enhance or diminish its activity:

| Substituent Position | Modification | Observed Effect |

|---|---|---|

| 4-position | Methyl thiazole | Increased antibacterial potency |

| 1-position | Hydroxypropyl | Enhanced solubility and bioavailability |

Research Findings

Several studies have focused on synthesizing derivatives of this compound to explore their biological profiles further:

- Synthesis and Evaluation : A series of derivatives were synthesized by varying the substituents on the quinazoline core. The resulting compounds were screened for their antimicrobial and anti-inflammatory activities.

- In Vivo Studies : Animal models were used to assess the efficacy of selected derivatives in reducing inflammation and bacterial load.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interfere with bacterial cell wall synthesis and modulate inflammatory pathways.

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the quinazolinone core followed by thioether linkage formation and amidation. Key steps include:

- Thiolation : Reaction of the quinazolinone intermediate with a thiolating agent (e.g., thiourea) under reflux conditions.

- Acetamide coupling : Use of coupling reagents like EDCI/HOBt for amide bond formation with the 4-methylthiazol-2-amine moiety . Critical parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (60–80°C for thiolation), and purification via column chromatography or recrystallization. Reaction progress should be monitored via TLC and HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the thioether linkage and amide bond formation (e.g., δ 3.5–4.0 ppm for SCH2 protons) .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z calc. for C19H23N5O3S2: 457.12) .

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound is limited, structural analogs (e.g., quinazolinone-thiazole hybrids) show moderate activity against cancer cell lines (IC50: 10–50 µM) and antimicrobial targets (MIC: 8–32 µg/mL for S. aureus). Activity is attributed to the thiazole’s metal-binding capacity and the quinazolinone’s intercalation potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Core modifications : Vary substituents on the quinazolinone (e.g., 3-hydroxypropyl vs. morpholinoethyl) to assess impact on solubility and target binding .

- Thiazole optimization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the thiazole ring to enhance metabolic stability .

- Bioisosteric replacement : Replace the thioether linkage with sulfonamide or ether groups to evaluate pharmacokinetic trade-offs . Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or DHFR, followed by in vitro validation .

Q. How should contradictory biological data between studies be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays) .

- Control benchmarking : Compare results with known inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate potency claims .

- Meta-analysis : Pool data from analogs (e.g., IC50 values for quinazolinone derivatives) to identify trends in substituent effects .

Q. What strategies improve the compound’s bioavailability and target selectivity?

- Prodrug design : Esterify the 3-hydroxypropyl group to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Cocrystallization studies : Resolve X-ray structures of the compound bound to proteins (e.g., kinases) to guide selectivity modifications .

- Metabolic profiling : Use liver microsomes to identify major metabolites and adjust substituents (e.g., fluorination) to block oxidative pathways .

Q. What experimental controls are critical for reproducibility in mechanistic studies?

- Negative controls : Include thiazole-free analogs to isolate the contribution of the 4-methylthiazol-2-yl group .

- Off-target assays : Screen against unrelated enzymes (e.g., carbonic anhydrase) to confirm specificity .

- Stability controls : Monitor compound integrity in assay buffers (e.g., PBS pH 7.4) via HPLC to rule out degradation artifacts .

Methodological Considerations

- Synthetic reproducibility : Document reaction atmospheres (e.g., N2 for air-sensitive steps) and catalyst batches (e.g., Pd/C from consistent suppliers) .

- Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .

- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests for significance in activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.